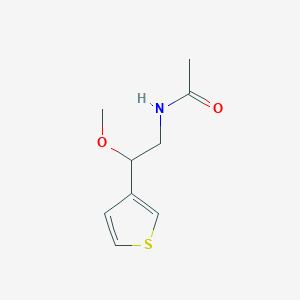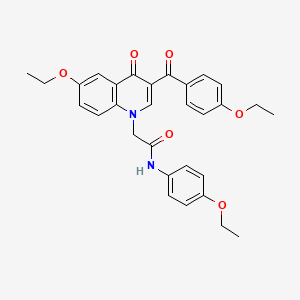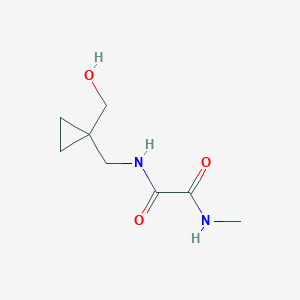![molecular formula C10H11Cl2N3O2S B3018587 2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride CAS No. 2411242-09-4](/img/structure/B3018587.png)
2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride is a chemical compound with the molecular formula C10H11Cl2N3O2S and a molecular weight of 308.18 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride involves several steps. One common method includes the reaction of 2-chloroacetamide with 2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents such as DMF or dichloromethane (DCM) with a base like triethylamine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can produce carboxylic acids and amines .
科学的研究の応用
2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antiviral, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, disrupting cellular processes and leading to cell death in cancer cells .
類似化合物との比較
Similar Compounds
2-(3,4-Dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide: This compound shares a similar thienopyrimidine core structure and exhibits similar biological activities.
4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl]benzamide: Another compound with a related pyrimidine structure, known for its antiviral activity.
Uniqueness
2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable candidate for further research and development .
特性
IUPAC Name |
2-chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S.ClH/c11-5-8(15)12-2-3-14-6-13-7-1-4-17-9(7)10(14)16;/h1,4,6H,2-3,5H2,(H,12,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBSGKHCAYDSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCNC(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B3018504.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3018505.png)
![1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine](/img/structure/B3018506.png)
![methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3018509.png)


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide](/img/structure/B3018516.png)
![2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B3018518.png)


![N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B3018523.png)
![2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B3018524.png)
![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)

